3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound with the molecular formula C₁₃H₉NO₄S This compound features a thiophene ring substituted with a nitrophenyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using a Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reaction: The nitrated thiophene is coupled with a suitable prop-2-enoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 3-[5-(2-Aminophenyl)thiophen-2-yl]prop-2-enoic acid.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound characterized by a thiophene ring substituted with a nitrophenyl group, along with an acrylic acid moiety. This compound belongs to the class of nitrobenzenes and exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C13H9NO4S
- Molecular Weight : 275.28 g/mol
- CAS Number : 924873-00-7
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and IL-6, which are crucial in inflammatory pathways. The specific mechanisms are still under investigation, but preliminary studies suggest that this compound may interact with the NF-κB signaling pathway, leading to reduced inflammation in cellular models .
Antimicrobial Effects
The presence of both thiophene and nitrophenyl groups in this compound suggests potential antimicrobial activity. Similar compounds have demonstrated the ability to inhibit bacterial growth and may act against various pathogens through different mechanisms, including disrupting cell wall synthesis or inhibiting metabolic pathways .
Anticancer Potential
There is growing interest in the anticancer potential of compounds containing thiophene and nitrophenyl moieties. Initial studies suggest that this compound may induce apoptosis in cancer cells or inhibit tumor growth through modulation of cell signaling pathways involved in proliferation and survival . Further research is necessary to elucidate its specific anticancer mechanisms.
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been shown to reduce the expression of inflammatory markers in human macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .
- Animal Models : Preliminary animal studies indicate that this compound may protect against LPS-induced mortality, supporting its role as a therapeutic candidate for treating inflammatory diseases .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. These interactions could pave the way for therapeutic applications, particularly in conditions characterized by inflammation or cancer .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structure | Unique Features |
---|---|---|
3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid | Structure | Different positional isomer of the nitrophenyl group |
(2E)-3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid | Structure | Contains a bromine substituent instead of a nitro group |
(E)-3-[3-[(2-nitrophenyl)methyl]-2-propylimidazol-4-yl]-2-(thiophen... | Structure | Contains an imidazole ring along with thiophene and nitrophenyl groups |
Properties
Molecular Formula |
C13H9NO4S |
---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
3-[5-(2-nitrophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16) |
InChI Key |
YRLXKGPNOMEQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.